3',5',6',7'-Tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine]
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Overview
Description
3’,5’,6’,7’-Tetrahydrospiro[cyclohexane-1,4’-imidazo[4,5-c]pyridine] is a heterocyclic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’,6’,7’-Tetrahydrospiro[cyclohexane-1,4’-imidazo[4,5-c]pyridine] typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclohexanone with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the successful formation of the spiro compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3’,5’,6’,7’-Tetrahydrospiro[cyclohexane-1,4’-imidazo[4,5-c]pyridine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the imidazo[4,5-c]pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
3’,5’,6’,7’-Tetrahydrospiro[cyclohexane-1,4’-imidazo[4,5-c]pyridine] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3’,5’,6’,7’-Tetrahydrospiro[cyclohexane-1,4’-imidazo[4,5-c]pyridine] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-3’,5’,6’,7’-tetrahydrospiro[cyclohexane-1,4’-imidazo[4,5-c]pyridine]
- 3’,5’,6’,7’-tetrahydrospiro[cyclobutane-1,4’-imidazo[4,5-c]pyridine]-7’-ol
Uniqueness
3’,5’,6’,7’-Tetrahydrospiro[cyclohexane-1,4’-imidazo[4,5-c]pyridine] is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications and distinguishes it from other similar compounds .
Properties
IUPAC Name |
spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,1'-cyclohexane] |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-2-5-11(6-3-1)10-9(4-7-14-11)12-8-13-10/h8,14H,1-7H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIAHMSAUTZOBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C3=C(CCN2)NC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60496288 |
Source
|
Record name | 1',5',6',7'-Tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60496288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18096-45-2 |
Source
|
Record name | 1',5',6',7'-Tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60496288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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